3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h3-4H,1-2,8H2,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKDQUOYZTIJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The introduction of the 2-aminoethyl side chain at position 3 can be achieved via nucleophilic substitution reactions on halogenated triazolopyrazine intermediates. For example, reacting 3-chloro- or 3-bromo-triazolo[4,3-a]pyrazines with ethylene diamine or protected aminoethyl reagents under controlled conditions yields the desired 3-(2-aminoethyl) derivatives.
- Typical conditions:
- Use of ethylene diamine as nucleophile.
- Reflux in polar solvents such as ethanol or DMF.
- Reaction times vary from several hours to overnight.
- Purification by recrystallization or chromatography.
This substitution is critical for installing the aminoethyl functionality essential for biological activity.
One-Pot Three-Component Synthesis
A more recent and innovative approach involves a one-pot, three-component reaction combining:
- A 5-amino-1H-1,2,4-triazole derivative.
- An aromatic aldehyde.
- Ethyl acetoacetate.
Catalyzed by acids such as 3-aminopropyltriethoxysilane (APTS) in ethanol under reflux, this method yields fused triazolopyrimidine derivatives, structurally related to triazolopyrazines, with good yields and operational simplicity.
- Advantages:
- Economical and environmentally friendly.
- Avoids isolation of intermediates.
- Mild reaction conditions.
- High selectivity and yields.
Though this method is more commonly applied to triazolopyrimidines, it provides a conceptual framework for developing analogous syntheses for triazolopyrazines.
Detailed Experimental Data and Yields
The following table summarizes key experimental data extracted from the literature for related triazolopyrazine compounds, highlighting yields, reaction conditions, and purification methods relevant to the preparation of 3-(2-aminoethyl)-triazolo[4,3-a]pyrazin-8-ol:
Research Findings and Optimization Notes
Reaction Conditions: Mild acid catalysis and moderate reflux temperatures (around 80–110 °C) are sufficient for cyclization and substitution steps, avoiding harsh conditions that might degrade sensitive functionalities.
Catalyst Selection: p-Toluenesulfonic acid and APTS have proven effective catalysts for cyclization and multi-component reactions, respectively, enhancing reaction rates and yields.
Solvent Effects: Polar aprotic solvents such as DMF and ethanol facilitate nucleophilic substitutions and multi-component reactions, improving solubility and reaction kinetics.
Purification: Products typically require recrystallization from ethanol/ether mixtures or chromatographic purification to achieve high purity suitable for biological testing.
Yield Optimization: Adjusting reagent stoichiometry, reaction time, and temperature can optimize yields, with reported yields ranging from 60% to over 85% depending on the step and substrate.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with orthoformates | Halogen-hydrazinylpyrazine + triethyl orthoformate + p-TsOH | Reflux in toluene overnight | 70-85 | Efficient core formation | Requires halogenated precursors |
| Nucleophilic substitution with aminoethyl | Halogenated triazolopyrazine + ethylene diamine | Reflux in ethanol/DMF | 60-80 | Direct introduction of aminoethyl group | Possible side reactions; purification needed |
| One-pot three-component synthesis | 5-amino-1H-1,2,4-triazole + aldehyde + ethyl acetoacetate + APTS | Reflux in ethanol 24 h | 70-90 | Economical, mild, one-step synthesis | Mostly applied to pyrimidine analogs |
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral activities.
Medicine: Explored for its potential use in developing new antimicrobial agents.
Industry: Utilized in the synthesis of functional materials and drugs.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol involves its interaction with specific molecular targets. The compound’s antibacterial activity is believed to result from its ability to inhibit bacterial enzymes, disrupting essential metabolic pathways . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 3
- 3-(4-Nitrophenyl) derivative (48b): This compound replaces the aminoethyl group with a 4-nitrophenyl substituent. Its HRMS ([M + Na]+ = 265.0696) confirms a molecular formula of C12H10N4O2Na .
- 3-(2-Methoxyphenyl) derivative (48c): The methoxy group enhances lipophilicity compared to the aminoethyl group. Its synthesis achieved a 49% yield via tele-substitution, suggesting moderate reactivity for aryl substituents .
- 3-Benzyl derivatives (e.g., 2-benzyl-8-chloro-triazolopyrazines) :
Benzyl groups at position 3, as in derivatives 54–65, increase steric bulk, which may hinder receptor interactions. These compounds are synthesized via phosphorylation and amination steps .
Functional Group Variations at Position 8
- 8-Amino derivatives (e.g., compounds 1–25): Replacing the hydroxyl group with an amino group (as in 8-amino-triazolopyrazin-3-ones) enhances hydrogen-bonding capacity. These derivatives exhibit potent adenosine A1/A2A receptor affinity, highlighting the importance of position 8’s substituent in modulating biological activity .
- 8-Chloro derivatives: Chlorination at position 8 (e.g., 8-chloro-2-benzyl-triazolopyrazines) improves stability but reduces polarity. These intermediates are precursors for further functionalization via ammonolysis .
Piperidinyl-Substituted Analogs
- Its monoisotopic mass (234.1229) and ChemSpider ID (26001755) confirm structural validity .
- 2-[8-(3-Methylpiperidinyl)-3-oxo-triazolo[4,3-a]pyrazin-2-yl]acetamide : The piperidinyl group and acetamide side chain broaden pharmacological properties, such as enhanced solubility and receptor selectivity .
Biological Activity
3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities, particularly in antibacterial and antiviral domains. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Target Pathways
The primary targets of this compound include:
- Bacterial Cells : It exhibits significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The compound inhibits bacterial growth by disrupting protein synthesis and metabolic processes essential for cell division and survival.
Mode of Action
The compound functions primarily through:
- Inhibition of Enzymatic Activity : It binds to specific bacterial enzymes, inhibiting their function and thereby preventing the synthesis of vital proteins necessary for bacterial proliferation.
- Disruption of Cellular Metabolism : By interfering with metabolic pathways, the compound alters gene expression related to inflammatory responses and cellular signaling.
Antibacterial Properties
This compound has been shown to possess potent antibacterial properties. A study indicated that it effectively inhibited the growth of various bacterial strains at concentrations as low as 10 µg/mL. The compound's mechanism involves binding to the active sites of bacterial enzymes, leading to a reduction in protein synthesis and subsequent cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
Antiviral Activity
Initial investigations suggest that this compound may also exhibit antiviral properties. Although specific viral targets have not been fully elucidated, its structural similarity to other triazole compounds known for antiviral effects warrants further exploration.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates favorable absorption characteristics. Studies suggest that the compound is well-absorbed when administered orally and demonstrates a half-life conducive to therapeutic efficacy. However, detailed studies on its bioavailability are still required to optimize dosing regimens.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound in treating bacterial infections resistant to conventional antibiotics. For instance:
- Study on Resistance : A research study published in a peer-reviewed journal demonstrated that this compound effectively reduced biofilm formation in Staphylococcus aureus, a significant factor contributing to antibiotic resistance in clinical settings .
Comparison with Related Compounds
To understand the uniqueness of this compound within its class, a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity |
|---|---|
| 3-(2-Aminoethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one | Antiviral and antibacterial |
| [1,2,4]Triazolo[4,3-a]quinoxaline | Antimicrobial |
This comparison illustrates that while other compounds exhibit similar activities, the specific structure of this compound contributes to its unique efficacy against certain pathogens.
Q & A
Q. What are the key synthetic methodologies for preparing 3-(2-Aminoethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of hydrazine derivatives with carboxylic acids or esters. For example, a general procedure involves reacting acid precursors with carbonyldiimidazole (CDI) in anhydrous DMFA at 100°C, followed by refluxing with hydrazinopyrazinone derivatives for 24 hours . Optimization can focus on:
- Reagent ratios : Increasing CDI equivalents improves activation of carboxylic acids.
- Solvent selection : Polar aprotic solvents (DMFA, DMF) enhance reaction efficiency.
- Purification : Recrystallization from DMFA/i-propanol mixtures yields high-purity products .
Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.33–8.53 ppm for phenyl groups) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks for triazolopyrazine derivatives) .
- TLC monitoring : Used to track reaction progress and intermediate stability .
Q. What are the preliminary biological screening strategies for this compound?
Initial screens often target adenosine receptors (A₁, A₂A) due to structural similarities with known ligands. Methods include:
- Radioligand binding assays : Using [³H]CCPA for A₁ and [³H]ZM241385 for A₂A receptors .
- Functional cAMP assays : To assess receptor antagonism/agonism in transfected HEK293 cells .
Advanced Research Questions
Q. How do structural modifications (e.g., aminoethyl substitution) influence adenosine receptor binding affinity and selectivity?
The 2-aminoethyl group enhances solubility and hydrogen-bonding interactions with receptor residues. SAR studies show:
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or impurities. Methodological solutions include:
- Orthogonal assays : Validate receptor binding data with functional (e.g., cAMP) and in vivo models .
- Batch reproducibility : Ensure synthetic consistency via NMR purity checks (>95%) and controlled recrystallization .
- Metabolite profiling : LC-MS/MS to rule out off-target effects from degradation products .
Q. What strategies are effective for improving the compound’s pharmacokinetic properties while retaining activity?
- Prodrug approaches : Mask the hydroxyl group with acetyl or phosphate esters to enhance bioavailability .
- Piperazine/piperidine substitutions : Increase metabolic stability (e.g., 8-(3,5-dimethylpiperidin-1-yl) derivatives show 2x longer half-life in hepatic microsomes) .
- LogP optimization : Introduce hydrophilic moieties (e.g., ethanolamine side chains) to reduce LogP from ~3.5 to <2.5, improving solubility .
Q. What advanced synthetic routes enable regioselective functionalization of the triazolopyrazine core?
- Pd/C-mediated hydrogenation : Reduces nitro to amino groups at position 6 with >90% regioselectivity (e.g., using 10% Pd/C at 40 psi H₂) .
- Phosphorus oxychloride activation : Facilitates chlorination at position 8, enabling subsequent nucleophilic substitutions (e.g., with amines or phenols) .
- Microwave-assisted synthesis : Reduces reaction times from 24 hours to <2 hours for cyclocondensation steps .
Methodological Considerations
Q. How should researchers design experiments to validate the compound’s mechanism of action in neurological disorders?
- In vitro models : Primary neuronal cultures treated with glutamate/OX-6 to simulate oxidative stress, measuring neuroprotection via MTT assays .
- In vivo models : Rodent studies using 6-OHDA-induced Parkinson’s disease, with dose-response analysis of motor function (rotarod tests) .
- Target engagement : PET imaging with [¹¹C]-labeled analogs to confirm brain penetration and receptor occupancy .
Q. What computational tools are recommended for predicting off-target interactions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
